molecular formula C10H20N2O4S B7690523 N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide CAS No. 697774-67-7

N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide

Cat. No. B7690523
CAS RN: 697774-67-7
M. Wt: 264.34 g/mol
InChI Key: YTOQYJZMEZCGOU-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide, also known as MEOP or N-Methyl-3-(2-methoxyethyl)-3-(methylsulfonyl)piperidine-1-carboxamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MEOP is a piperidine-based compound that has been synthesized through a multi-step process involving the reaction of various reagents.

Mechanism of Action

Target of Action

The compound “N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide” is an antisense oligonucleotide . Antisense oligonucleotides are designed to bind to the mRNA of a specific gene, thereby inhibiting its expression . The primary targets of this compound are therefore the mRNA molecules of the genes it is designed to inhibit .

Mode of Action

Antisense oligonucleotides, like “N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide”, work by binding to their target mRNA molecules through complementary base pairing . This binding can block the translation of the mRNA into protein, effectively reducing or eliminating the expression of the target gene . The addition of the 2’-methoxyethyl group at a cleavage site can increase both the specificity and silencing activity of the antisense oligonucleotide .

Biochemical Pathways

The biochemical pathways affected by “N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide” would depend on the specific gene targets of the compound. By inhibiting the expression of these genes, the compound could affect any biochemical pathways in which the gene products are involved

Pharmacokinetics

The pharmacokinetic properties of antisense oligonucleotides can vary depending on their chemical modifications . For example, the 2’-methoxyethyl modification can enhance the stability, tissue distribution, and binding affinity of the oligonucleotide . .

Result of Action

The molecular and cellular effects of “N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide” would be a reduction or elimination of the expression of its target genes . This could result in changes in cellular function, depending on the roles of the target genes.

Action Environment

The action, efficacy, and stability of “N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide” could be influenced by various environmental factors. These might include the presence of other molecules that could interact with the compound, the pH and temperature of the environment, and the presence of enzymes that could degrade the compound . .

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide has several advantages for lab experiments. N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide is a highly specific mu-opioid receptor agonist, which makes it useful for studying the mu-opioid receptor and its interactions with other compounds. N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide is also relatively easy to synthesize, which makes it accessible to researchers. However, N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide has several limitations for lab experiments. N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide has a short half-life, which makes it difficult to study its long-term effects. N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide is also highly potent, which makes it difficult to control the dosage and avoid overdose.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide. One direction is to study the long-term effects of N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide on the central nervous system. Another direction is to study the interactions of N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide with other compounds and receptors. N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide has also been shown to have potential applications in the treatment of opioid addiction. Further research is needed to explore the potential of N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide as a treatment for opioid addiction.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide involves a multi-step process that requires the reaction of various reagents. The first step involves the reaction of 3-(methylsulfonyl)piperidine with sodium hydride to form a piperidine carbanion. The carbanion then reacts with methyl iodide to form N-methyl-3-(methylsulfonyl)piperidine-1-carboxamide. The second step involves the reaction of N-methyl-3-(methylsulfonyl)piperidine-1-carboxamide with 2-methoxyethanol and potassium carbonate to form N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide.

Scientific Research Applications

N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide has gained significant attention in the scientific community due to its potential applications in research. N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide has been shown to have a high affinity for the mu-opioid receptor, which is a target for many pain medications. N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide has been used in research to study the opioid receptor and its interactions with other compounds. N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide has also been used in research to study the effects of opioids on the central nervous system.

properties

IUPAC Name

N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-16-7-5-11-10(13)9-4-3-6-12(8-9)17(2,14)15/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOQYJZMEZCGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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